2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate
Description
Properties
IUPAC Name |
[2-[(4,4-difluorocyclohexyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-10(19)21-13-5-3-2-4-12(13)14(20)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJXBRJIKAVZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate involves synthetic routes that typically include the reaction of 4,4-difluorocyclohexylamine with phenyl acetate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 2-[(4-Acetylphenyl)carbamoyl]phenyl Acetate
Key Differences :
- Substituent : The acetylphenyl group replaces the 4,4-difluorocyclohexyl moiety.
- Synthesis: Prepared via reaction of 4'-amino acetophenone with 2-(chlorocarbonyl)phenyl acetate in the presence of triethylamine .
Table 1: Structural and Functional Comparison
Natural Product Analog: 4-Hydroxy Phenylacetic Acid Methyl Ester
Key Differences :
Table 2: Comparison with Natural Derivatives
Fluorinated Cyclohexyl Derivatives
Example: (S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid (CAS 1975200-03-3) Key Differences:
- Core Structure: Amino acetic acid vs. phenyl acetate.
- Substituent : Shares the 4,4-difluorocyclohexyl group but lacks the carbamoyl linkage.
- Potential Implications: The amino group may enhance solubility, whereas the carbamoyl group in the target compound could influence target binding affinity .
Research Findings and Implications
- Synthetic Flexibility : The carbamoyl linkage in the target compound allows modular substitution, enabling optimization of pharmacokinetic properties.
- Fluorine Effects: The 4,4-difluorocyclohexyl group likely reduces metabolic degradation compared to non-fluorinated cyclohexyl analogs, as seen in other fluorinated pharmaceuticals.
Biological Activity
2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a difluorocyclohexyl group attached to a phenyl acetate moiety. This unique configuration may contribute to its biological properties.
Research indicates that the biological activity of this compound is primarily linked to its interaction with specific proteins and enzymes. Notably, it has been shown to modulate the activity of P-glycoprotein (P-gp), an important efflux transporter involved in drug resistance.
Key Findings:
- ATPase Activity Modulation : The compound has been identified as a stimulator of P-gp ATPase activity, which is crucial for understanding its role in reversing drug resistance in cancer cells. In vitro studies demonstrated that analogues of this compound inhibited ATPase activity with IC50 values indicating effective modulation at low concentrations .
- Selectivity : It exhibits preferential selectivity towards P-gp over other ATP-binding cassette (ABC) transporters, suggesting a targeted mechanism that could be exploited for therapeutic purposes .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Study on Drug Resistance : In a study involving HEK293 cells overexpressing P-gp, this compound was found to effectively reverse paclitaxel resistance. The results indicated that the compound could restore sensitivity to chemotherapy agents in resistant cancer cells .
- In Vitro Anti-Proliferative Activity : A comprehensive screening against the NCI 60 cell line panel revealed significant anti-proliferative effects, underscoring its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
